2-Bromo-5-fluoro-3-iodoanisole
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Overview
Description
2-Bromo-5-fluoro-3-iodoanisole is an organic compound with the molecular formula C7H5BrFIO It is a halogenated anisole derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-iodoanisole typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 3-methoxyanisole through a series of electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. Fluorination can be performed using a fluorinating agent like Selectfluor. Iodination is often carried out using iodine monochloride (ICl) or iodine in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-iodoanisole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the aromatic ring or the substituents.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling: Palladium catalysts (Pd(PPh3)4) with appropriate ligands in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anisoles, while coupling reactions can produce biaryl compounds or more complex aromatic systems.
Scientific Research Applications
2-Bromo-5-fluoro-3-iodoanisole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3-iodoanisole depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in electrophilic or nucleophilic reactions. The methoxy group can also influence the reactivity of the compound by donating electron density to the aromatic ring, making it more susceptible to electrophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoro-3-chloroanisole
- 2-Bromo-5-fluoro-3-methylanisole
- 2-Bromo-5-fluoro-3-nitroanisole
Uniqueness
2-Bromo-5-fluoro-3-iodoanisole is unique due to the presence of three different halogen atoms on the benzene ringThe presence of iodine, in particular, allows for specific coupling reactions that are not possible with other halogens .
Properties
Molecular Formula |
C7H5BrFIO |
---|---|
Molecular Weight |
330.92 g/mol |
IUPAC Name |
2-bromo-5-fluoro-1-iodo-3-methoxybenzene |
InChI |
InChI=1S/C7H5BrFIO/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3 |
InChI Key |
RMUIHEHLJNJREI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)I)Br |
Origin of Product |
United States |
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